Imatinib Para-diaminomethylbenzene Impurity-d3

Catalog No.
S12902152
CAS No.
M.F
C29H31N7O
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imatinib Para-diaminomethylbenzene Impurity-d3

Product Name

Imatinib Para-diaminomethylbenzene Impurity-d3

IUPAC Name

N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide

Molecular Formula

C29H31N7O

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3

InChI Key

XAHUGGOJOZBPPK-BMSJAHLVSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)NC4=NC=CC(=N4)C5=CN=CC=C5)C

Imatinib Para-diaminomethylbenzene Impurity-d3 is a chemical compound related to Imatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. This impurity arises during the synthesis of Imatinib and is characterized by the presence of a para-diaminomethylbenzene structure, which can influence the compound's properties and efficacy. The chemical structure of Imatinib itself is a 2-phenylamino-pyrimidine derivative, specifically designed to inhibit specific tyrosine kinases such as BCR-ABL, c-KIT, and PDGF receptor pathways .

, including:

  • Formation of the Pyrimidine Ring: The initial step involves the condensation of appropriate aromatic amines with carbonyl compounds to form a pyrimidine structure.
  • Substitution Reactions: The introduction of the phenyl group occurs through electrophilic aromatic substitution.
  • Formation of the Mesylate Salt: Imatinib is often converted to its mesylate form for improved solubility and bioavailability.

The presence of impurities like Para-diaminomethylbenzene can affect these reactions by altering reaction kinetics or yields.

The synthesis of Imatinib and its impurities typically involves:

  • Chemical Synthesis: Using various organic reactions, such as nucleophilic substitutions and cyclizations, to construct the core structure.
  • Purification Techniques: Techniques like recrystallization or chromatography are employed to isolate pure forms of Imatinib from its impurities, including Para-diaminomethylbenzene.
  • Quality Control: Analytical methods such as High-Performance Liquid Chromatography (HPLC) are utilized to quantify impurities and ensure product purity.

Imatinib Para-diaminomethylbenzene Impurity-d3 primarily serves as an analytical reference in pharmaceutical research and quality control. Its presence in formulations may impact:

  • Drug Efficacy: Understanding how impurities affect drug activity is crucial for ensuring therapeutic effectiveness.
  • Safety Profiles: Evaluating potential toxicological effects associated with impurities helps in assessing patient safety.

Studies on interaction profiles often focus on how impurities like Para-diaminomethylbenzene affect the pharmacokinetics and pharmacodynamics of Imatinib. These interactions can include:

  • Metabolic Pathways: Impurities may influence metabolic enzymes such as cytochrome P450s, altering drug metabolism rates.
  • Binding Affinities: Investigating how impurities interact with target kinases can reveal changes in binding affinities that might affect therapeutic outcomes.

Several compounds share structural or functional similarities with Imatinib, including:

Compound NameStructure TypeTarget KinasesUnique Features
NilotinibTyrosine kinase inhibitorBCR-ABLMore potent against certain mutations
DasatinibMulti-target tyrosine kinase inhibitorBCR-ABL, SRCBroader spectrum of activity
BosutinibTyrosine kinase inhibitorBCR-ABL, SRCEffective against resistant strains

Imatinib Para-diaminomethylbenzene Impurity-d3 is unique due to its specific structural features that arise during synthesis, which may influence its interactions and biological activity differently compared to these other compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

496.27783888 g/mol

Monoisotopic Mass

496.27783888 g/mol

Heavy Atom Count

37

Dates

Last modified: 08-10-2024

Explore Compound Types